1-(2,4-Diethoxyphenyl)propan-2-one
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Overview
Description
1-(2,4-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3. It is a derivative of propiophenone, characterized by the presence of two ethoxy groups attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-diethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2,4-Diethoxybenzoic acid.
Reduction: 1-(2,4-Diethoxyphenyl)propan-2-ol.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
1-(2,4-Diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and inflammation. The ethoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-one: Similar in structure but with methoxy groups instead of ethoxy groups.
1-(2,4-Dimethoxyphenyl)propan-2-one: Another analog with methoxy groups at different positions on the phenyl ring.
Uniqueness: 1-(2,4-Diethoxyphenyl)propan-2-one is unique due to the presence of ethoxy groups, which confer distinct physicochemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy analogs. These properties can influence its behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)13(9-12)16-5-2/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
ZJAGGEHYZCXCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)OCC |
Origin of Product |
United States |
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